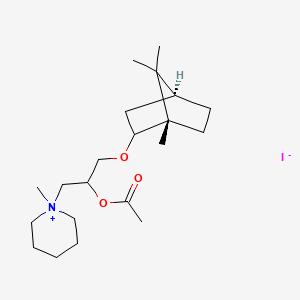
C21H38Ino3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C21H38Ino3 is known as 3-Quinuclidinyl benzilate. It is a white crystalline powder with a bitter taste and no odor. This compound is notable for its stability in most solvents and its ability to function as a competitive inhibitor of acetylcholine at muscarinic receptor sites in smooth muscle, exocrine glands, autonomic ganglia, and the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinyl benzilate typically involves the esterification of benzilic acid with 3-quinuclidinol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of 3-Quinuclidinyl benzilate .
Industrial Production Methods
Industrial production of 3-Quinuclidinyl benzilate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Quinuclidinyl benzilate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Quinuclidinyl benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies of acetylcholine receptors and their role in various physiological processes.
Medicine: It has been investigated for its potential therapeutic effects in treating conditions related to acetylcholine dysfunction.
Industry: The compound is used in the production of certain pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
3-Quinuclidinyl benzilate exerts its effects by functioning as a competitive inhibitor of acetylcholine at muscarinic receptor sites. This inhibition reduces the effective concentration of acetylcholine, leading to various physiological effects. The compound primarily affects the peripheral nervous system, but it also has significant effects on the central nervous system, including causing stupor, confusion, and hallucinations .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another muscarinic receptor antagonist with similar effects but different chemical structure.
Scopolamine: Shares similar pharmacological properties but has a different molecular composition.
Benztropine: Used in the treatment of Parkinson’s disease and has similar anticholinergic effects
Uniqueness
3-Quinuclidinyl benzilate is unique due to its high potency and long duration of action compared to other muscarinic receptor antagonists. Its stability in various solvents and resistance to degradation also make it distinct .
Properties
Molecular Formula |
C21H38INO3 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
[1-(1-methylpiperidin-1-ium-1-yl)-3-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]propan-2-yl] acetate;iodide |
InChI |
InChI=1S/C21H38NO3.HI/c1-16(23)25-18(14-22(5)11-7-6-8-12-22)15-24-19-13-17-9-10-21(19,4)20(17,2)3;/h17-19H,6-15H2,1-5H3;1H/q+1;/p-1/t17-,18?,19?,21+;/m0./s1 |
InChI Key |
NVMDMJAJFOBLHM-VXIHQUKFSA-M |
Isomeric SMILES |
CC(=O)OC(C[N+]1(CCCCC1)C)COC2C[C@@H]3CC[C@]2(C3(C)C)C.[I-] |
Canonical SMILES |
CC(=O)OC(C[N+]1(CCCCC1)C)COC2CC3CCC2(C3(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















